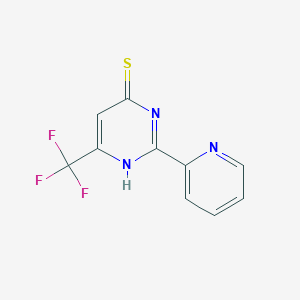

2-Oxo-4-phenylpyrrolidine-3-carboxylic acid

Overview

Description

2-Oxo-4-phenylpyrrolidine-3-carboxylic acid is a compound that is structurally related to a variety of pyrrolidine derivatives, which are of interest due to their potential pharmacological properties and their use as building blocks in organic synthesis. The compound itself is not explicitly mentioned in the provided papers, but its analogs and derivatives have been synthesized and studied for various applications, including as intermediates in the synthesis of pyrimidine derivatives, as part of spin-labeled amino acids, and as potential inhibitors of enzymes like angiotensin-converting enzyme (ACE) .

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves multi-step reactions starting from readily available precursors such as itaconic acid or imidazolidine derivatives. For instance, a library of pyrimidine carboxamides was prepared from itaconic acid through a five-step transformation, which could be conceptually similar to the synthesis of 2-oxo-4-phenylpyrrolidine-3-carboxylic acid . Another example is the synthesis of spin-labeled β-amino acid derivatives, which involves conventional methods followed by resolution and assignment of absolute configuration . These methods could potentially be adapted for the synthesis of 2-oxo-4-phenylpyrrolidine-3-carboxylic acid.

Molecular Structure Analysis

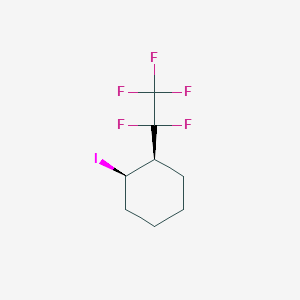

The molecular structure of pyrrolidine derivatives is often characterized using spectroscopic techniques such as UV, FT-IR, NMR, and sometimes X-ray diffraction analysis. For example, novel pyrrolidine derivatives have been structurally elucidated using these methods, and their molecular interactions have been analyzed using density functional theory (DFT) . The molecular structure of 2-oxo-4-phenylpyrrolidine-3-carboxylic acid would likely be similar, with a five-membered pyrrolidine ring and a phenyl group attached, which could be analyzed using similar techniques.

Chemical Reactions Analysis

Pyrrolidine derivatives can participate in various chemical reactions, including dehydrative amidation catalyzed by boronic acids, which is a key reaction for α-dipeptide synthesis . The presence of carboxylic acid and ketone functionalities in 2-oxo-4-phenylpyrrolidine-3-carboxylic acid would make it a versatile intermediate for further chemical transformations, such as amidation or esterification.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, including 2-oxo-4-phenylpyrrolidine-3-carboxylic acid, can be inferred from related compounds. For instance, the solubility, melting point, and crystalline structure can be influenced by the presence of substituents on the pyrrolidine ring, as seen in the crystallization behavior of 3,4-diphenylpyrrole-2,5-dicarboxylic acid . Additionally, the nonlinear optical properties, thermal behavior, and electronic properties such as HOMO-LUMO energy gap can be computed using DFT, as demonstrated for a morpholinomethyl-substituted pyrrolidine derivative .

Scientific Research Applications

Spectroscopic and Theoretical Analysis

- 2-Oxo-4-phenylpyrrolidine-3-carboxylic acid and related compounds have been characterized using various spectroscopic methods and computational analyses. These studies include single-crystal X-ray diffraction, FT-IR, NMR, and UV-Visible spectroscopy, offering insights into their structural properties. Density Functional Theory (DFT) calculations have provided additional details on their electronic structures, including parameters like electrostatic potential, electrophilicity, and hyperpolarizability. These analyses are crucial for understanding the compound's chemical behavior and potential applications in materials science (Devi et al., 2018).

Nonlinear Optical Properties

- Investigations into the nonlinear optical properties of related compounds to 2-Oxo-4-phenylpyrrolidine-3-carboxylic acid have been conducted. These studies involve calculating polarizability and hyperpolarizabilities, suggesting potential applications in the field of nonlinear optics. Such properties are important for the development of new materials for optical devices (Devi et al., 2018).

Synthesis and Characterization

- The synthesis and characterization of various derivatives of 2-Oxo-4-phenylpyrrolidine-3-carboxylic acid have been explored. These studies focus on creating libraries of compounds with potential applications in pharmaceutical and material sciences. The synthesis processes often involve multi-step transformations, providing insights into the versatility and reactivity of these compounds (Črček et al., 2012).

Biotechnological Production and Applications

- Oxo-carboxylic acids, including those similar to 2-Oxo-4-phenylpyrrolidine-3-carboxylic acid, are of interest in organic synthesis. Biotechnological methods have been developed for their production, emphasizing "green" chemistry. These compounds serve as building blocks for the synthesis of various complex molecules, demonstrating their importance in pharmaceutical and chemical research (Aurich et al., 2012).

Safety and Hazards

properties

IUPAC Name |

2-oxo-4-phenylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10-9(11(14)15)8(6-12-10)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQRZCNCICUPJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)N1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40385489 | |

| Record name | 2-oxo-4-phenylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-4-phenylpyrrolidine-3-carboxylic acid | |

CAS RN |

77519-55-2 | |

| Record name | 2-oxo-4-phenylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 77519-55-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does AC-264613 interact with PAR2 and what are the downstream effects?

A1: While the precise molecular mechanism of interaction remains unclear, AC-264613 acts as an agonist of PAR2. [, ] This means it binds to the receptor and activates it, triggering downstream signaling pathways. The research demonstrates that AC-264613 leads to several effects, including:

- Stimulation of cellular proliferation [, ]

- Increased phosphatidylinositol hydrolysis [, ]

- Mobilization of intracellular calcium (Ca2+) []

- Internalization of PAR2 receptors []

- Induction of thermal hyperalgesia and edema in rats [] - This effect was found to be mediated by tachykinin 1 and transient receptor potential vanilloid 1 receptors.

Q2: How does the structure of AC-264613 affect its activity compared to peptide agonists of PAR2?

A2: Research suggests that AC-264613 and other small-molecule agonists like AC-55541 might interact with PAR2 differently compared to peptide agonists like SLIGRL. [] This is supported by the following findings:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({Imino[3-(trifluoromethyl)phenyl]methyl}amino)-acetic acid](/img/structure/B1305582.png)

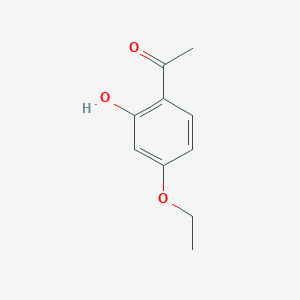

![1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone](/img/structure/B1305591.png)